molecular formula C5H8ClFO2S B2955472 ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride CAS No. 2227879-98-1

((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride

Cat. No.: B2955472
CAS No.: 2227879-98-1
M. Wt: 186.63
InChI Key: WBGBCHPDBCOZGQ-WHFBIAKZSA-N
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Description

((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride: is a chemical compound with the molecular formula C5H8ClFO2S. It is characterized by the presence of a cyclopropyl ring substituted with a fluoromethyl group and a methanesulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a metal catalyst.

    Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Major Products:

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thiols.

    Reduction Reactions: Products include alcohols and amines.

    Oxidation Reactions: Products include sulfonic acids.

Scientific Research Applications

Chemistry: ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of fluorinated compounds, which are of interest in medicinal chemistry and materials science.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce fluoromethyl groups into peptides and proteins, which can alter their biological activity and stability.

Medicine: The compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Fluorinated compounds often exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is used in the synthesis of fluorinated polymers, which have applications in coatings, adhesives, and electronics.

Mechanism of Action

The mechanism of action of ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride involves the interaction of the methanesulfonyl chloride group with nucleophiles. The compound can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the modification of the biological activity of the target molecules. The fluoromethyl group can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

  • **(1R,2R)-2-(Chloromethyl)cyclopropyl)methanesulfonyl chloride
  • **(1R,2R)-2-(Bromomethyl)cyclopropyl)methanesulfonyl chloride
  • **(1R,2R)-2-(Iodomethyl)cyclopropyl)methanesulfonyl chloride

Comparison:

    Fluorine Substitution: The presence of the fluoromethyl group in ((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride imparts unique properties compared to its chloro, bromo, and iodo analogs. Fluorine is highly electronegative and can influence the compound’s reactivity and stability.

    Reactivity: The fluoromethyl group can enhance the compound’s reactivity towards nucleophiles, making it a valuable reagent in organic synthesis.

    Stability: Fluorinated compounds often exhibit increased metabolic stability, which can be advantageous in pharmaceutical applications.

Properties

IUPAC Name

[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGBCHPDBCOZGQ-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CS(=O)(=O)Cl)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1CS(=O)(=O)Cl)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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